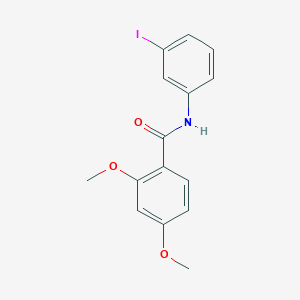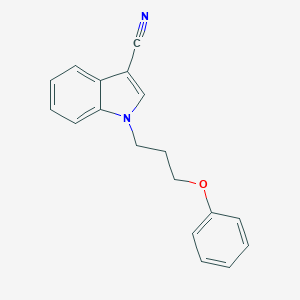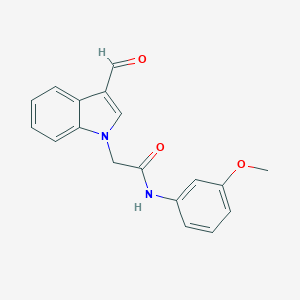
N-(3-iodophenyl)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-iodophenyl)-2,4-dimethoxybenzamide, also known as IDB, is a chemical compound that is widely used in scientific research. IDB is a small molecule that has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. In
Wirkmechanismus
The exact mechanism of action of N-(3-iodophenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-iodophenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. N-(3-iodophenyl)-2,4-dimethoxybenzamide has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(3-iodophenyl)-2,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, N-(3-iodophenyl)-2,4-dimethoxybenzamide has been shown to reduce oxidative stress and improve mitochondrial function. N-(3-iodophenyl)-2,4-dimethoxybenzamide has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-iodophenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It has also been shown to have a variety of biological effects, making it a useful tool for studying various pathways and diseases. However, N-(3-iodophenyl)-2,4-dimethoxybenzamide also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, N-(3-iodophenyl)-2,4-dimethoxybenzamide has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Zukünftige Richtungen
There are several future directions for N-(3-iodophenyl)-2,4-dimethoxybenzamide research. One area of research is to further elucidate the mechanism of action of N-(3-iodophenyl)-2,4-dimethoxybenzamide. Another area of research is to investigate the potential therapeutic uses of N-(3-iodophenyl)-2,4-dimethoxybenzamide in various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, future research could focus on developing more effective and efficient synthesis methods for N-(3-iodophenyl)-2,4-dimethoxybenzamide and improving its solubility in aqueous solutions.
Synthesemethoden
N-(3-iodophenyl)-2,4-dimethoxybenzamide can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dimethoxybenzoyl chloride with 3-iodoaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3-iodophenyl)-2,4-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-iodophenyl)-2,4-dimethoxybenzamide has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. N-(3-iodophenyl)-2,4-dimethoxybenzamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, N-(3-iodophenyl)-2,4-dimethoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress in the brain.
Eigenschaften
Produktname |
N-(3-iodophenyl)-2,4-dimethoxybenzamide |
|---|---|
Molekularformel |
C15H14INO3 |
Molekulargewicht |
383.18 g/mol |
IUPAC-Name |
N-(3-iodophenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H14INO3/c1-19-12-6-7-13(14(9-12)20-2)15(18)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
HOTHSADJGJUYKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)I)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B297847.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B297849.png)
![1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole](/img/structure/B297853.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B297855.png)



![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)
![ethyl 2-(4-isopropylbenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297866.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297867.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![ethyl 2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297872.png)
![6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297873.png)
![6-(4-chlorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297874.png)